molecular formula C20H24ClN3O3 B1605036 Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)- CAS No. 52184-29-9

Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-

Cat. No.: B1605036
CAS No.: 52184-29-9
M. Wt: 389.9 g/mol
InChI Key: IIHNCIPIAMRRIQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)- (CAS: 52184-29-9) is an azo dye derivative characterized by a central phenol core substituted with two tert-butyl groups at positions 4 and 6, and an azo-linked 4-chloro-2-nitrophenyl group at position 2 . Its molecular formula is C₂₀H₂₄ClN₃O₃, with a molecular weight of 398.88 g/mol. The tert-butyl groups confer steric hindrance, enhancing thermal stability and reducing reactivity, while the azo (-N=N-) and nitro (-NO₂) groups contribute to its chromophoric and electron-withdrawing properties .

Applications Azo dyes of this class are typically used in industrial applications such as pigments, UV stabilizers, and polymer additives. The tert-butyl substituents improve solubility in non-polar matrices, making the compound suitable for incorporation into plastics and coatings .

Properties

IUPAC Name

2,4-ditert-butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-19(2,3)12-9-14(20(4,5)6)18(25)16(10-12)23-22-15-8-7-13(21)11-17(15)24(26)27/h7-11,25H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHNCIPIAMRRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068712
Record name 4,6-Di(tert-butyl)-2-((4-chloro-2-nitrophenyl)azo)phenol
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Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52184-29-9
Record name 2-[2-(4-Chloro-2-nitrophenyl)diazenyl]-4,6-bis(1,1-dimethylethyl)phenol
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Record name Phenol, 2-(2-(4-chloro-2-nitrophenyl)diazenyl)-4,6-bis(1,1-dimethylethyl)-
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Record name Phenol, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-4,6-bis(1,1-dimethylethyl)-
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Record name 4,6-Di(tert-butyl)-2-((4-chloro-2-nitrophenyl)azo)phenol
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Record name 4,6-di(tert-butyl)-2-[(4-chloro-2-nitrophenyl)azo]phenol
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Biological Activity

Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-, commonly referred to as a dye or pigment, has garnered attention for its potential biological activities. This compound, with the CAS number 52184-29-9 and molecular formula C20H24ClN3O3, exhibits unique chemical properties that suggest various applications in biological systems.

PropertyValue
Molecular FormulaC20H24ClN3O3
Molecular Weight389.881 g/mol
LogP7.14
InChI KeyIIHNCIPIAMRRIQ-UHFFFAOYSA-N

These properties indicate a high lipophilicity, which may influence its interaction with biological membranes and subsequent bioactivity.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:

  • Antimicrobial Activity : Some studies indicate that azo compounds can exhibit antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by interfering with microbial cell wall synthesis or function.
  • Antioxidant Properties : Azo compounds are often studied for their antioxidant capabilities. The ability to scavenge free radicals could provide protective effects against oxidative stress in biological systems.
  • Potential Cytotoxic Effects : There is evidence that certain azo compounds can induce cytotoxicity in various cell lines. This may be due to the generation of reactive oxygen species (ROS) or interference with cellular metabolic pathways.

Case Study 1: Antimicrobial Activity

A study published in Journal of Applied Microbiology explored the antimicrobial efficacy of various azo dyes, including phenolic derivatives. The findings suggested that compounds similar to phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)- exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Study 2: Cytotoxicity Assessment

Another research article investigated the cytotoxic effects of various azo compounds on human cancer cell lines. The study found that phenolic azo compounds could induce apoptosis in HeLa cells through the activation of caspase pathways . This suggests potential applications in cancer therapy.

Toxicological Considerations

Despite the promising biological activities, it is crucial to consider the toxicological profile of phenolic azo compounds. Reports indicate that exposure to such compounds can lead to genotoxicity and carcinogenic effects in certain conditions . Therefore, understanding the dose-response relationship and exposure routes is essential for evaluating safety in potential applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular weight of approximately 389.88 g/mol and includes significant functional groups such as:

  • Azo linkage : This contributes to its potential as a dye.
  • Chlorinated and nitro-substituted aromatic ring : These features enhance its biological activity.
  • Tert-butyl groups : Positioned at the 4 and 6 positions of the phenol ring, these groups influence the compound's reactivity and stability.

Biological Applications

Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)- exhibits notable biological activities that have been explored in various studies:

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties , making it suitable for applications in medical and agricultural fields. Its ability to interact with biological macromolecules may inhibit the growth of certain bacteria and fungi.

Biological Staining

Due to its azo structure, the compound is utilized as a biological stain , facilitating the visualization of cells and tissues in histological studies. This application is particularly valuable in microbiology and pathology for identifying cellular components.

Cytotoxicity Studies

Studies have shown that this compound can induce cytotoxic effects in various cell lines, suggesting potential applications in cancer research. For example, it has been tested on HeLa cells with significant findings regarding its IC50 values .

Material Science Applications

The unique chemical structure of Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)- also lends itself to applications in materials science:

Dyes and Pigments

The azo linkage allows this compound to be used as a dye , providing vibrant colors for textiles and plastics. Its stability under light exposure makes it an attractive option for long-lasting applications .

Polymer Chemistry

In polymer chemistry, this phenolic compound can act as a crosslinking agent or modifier. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Environmental Applications

Research into the environmental impact of Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)- has identified potential uses in:

Herbicides

The compound demonstrates herbicidal properties , affecting plant growth through allelopathic mechanisms. It has been studied for its ability to inhibit weed growth in agricultural settings .

Bioremediation

Due to its antimicrobial activity, there is potential for using this compound in bioremediation efforts to combat soil and water contamination by pathogenic microorganisms .

Case Study 1: Antibacterial Efficacy

A study examined the antibacterial efficacy of Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)- against various strains of bacteria. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated the herbicidal effects of this compound on common agricultural weeds. The study found that application rates influenced growth inhibition significantly, providing insights into its use as a natural herbicide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Azo dyes and benzotriazole-based UV absorbers share similarities in industrial applications but differ in core functional groups and substituent effects. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Key Properties
Target Compound (CAS 52184-29-9) Phenol + Azo linkage 4,6-di-tert-butyl; 4-chloro-2-nitrophenyl azo High thermal stability; strong UV absorption in 300–400 nm range
UV 320 (CAS 3846-71-7) Benzotriazole + Phenol 4,6-di-tert-butyl; benzotriazole ring Superior UV stabilization; lower polarity due to benzotriazole
4-Methyl-2,6-bis(1,1-dimethylethyl)phenol Phenol 4-methyl; 2,6-di-tert-butyl Antioxidant properties; lacks chromophoric groups
UV-234 (CAS 70321-86-7) Benzotriazole + Phenol 4,6-bis(1-methyl-1-phenylethyl); benzotriazole ring Enhanced solubility in aromatic polymers; higher molecular weight

Performance Metrics

Thermal Stability: The target compound’s tert-butyl groups provide superior thermal resistance (decomposition >250°C) compared to non-sterically hindered azo dyes . UV 320 and UV-234 exhibit higher thermal stability (>300°C) due to benzotriazole’s rigid structure .

UV Absorption :

  • The target compound’s nitro and azo groups absorb broadly at 300–400 nm, suitable for UV screening in plastics. However, benzotriazole derivatives (e.g., UV 320) show sharper absorption peaks at 340–370 nm, offering targeted UV-B protection .

Solubility and Compatibility :

  • The tert-butyl groups in the target compound enhance compatibility with polyolefins, while UV-234’s phenyl groups improve solubility in polystyrene .

Research Findings and Data

Preparation Methods

Key Reaction Scheme:

$$
\text{4-Chloro-2-nitroaniline} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{4,6-Di-tert-butylphenol}} \text{Target Compound}
$$

Detailed Experimental Procedure

Step 1: Diazotization

  • Reactants :
    • 4-Chloro-2-nitroaniline (1.0 molar equivalent)
    • Sodium nitrite (1.05 equivalents)
    • Hydrochloric acid (concentrated, 3–4 equivalents)
  • Conditions :
    • Temperature: 0–5°C (maintained with ice bath)
    • Reaction time: 30–60 minutes.

Step 2: Azo Coupling

  • Reactants :
    • Diazonium salt (from Step 1)
    • 4,6-Di-tert-butylphenol (1.0 molar equivalent)
    • Sodium formate (pH adjuster)
    • High-flash aromatic solvent (e.g., toluene or xylene).
  • Conditions :
    • Temperature: 0–10°C (ice-controlled)
    • pH: 3.0–3.5 (adjusted with sodium formate)
    • Stirring: Vigorous for 1–2 hours.

Reaction Optimization and Critical Parameters

Parameter Optimal Range Impact on Yield/Purity
Diazotization pH 1.5–2.0 Prevents premature decomposition.
Coupling solvent Aromatic hydrocarbons Enhances solubility of phenol.
Stoichiometry 1:1 (aniline:phenol) Minimizes side products.

Workup and Purification

  • Phase Separation : The reaction mixture is partitioned into aqueous and organic layers.
  • Extraction : The organic layer is washed with water, then dried over anhydrous sodium sulfate.
  • Isolation : Solvent removal under reduced pressure yields a crude solid.
  • Recrystallization : Purified using ethanol or methanol to achieve >95% purity.

Analytical Characterization

Industrial-Scale Adaptations

  • Batch Size : Up to 1 kg of product per batch.
  • Tagging Applications : The compound is added to petroleum at 20 ppm for traceability, with extraction using diethylene glycol/amine mixtures.

Q & A

Basic Question: What spectroscopic methods are recommended for characterizing the structural integrity of this azo-phenol compound?

Answer:
The compound’s azo (-N=N-) linkage, tert-butyl substituents, and nitro groups require a combination of spectroscopic techniques:

  • UV-Vis Spectroscopy : To analyze π→π* transitions in the azo group and assess electronic interactions between substituents .
  • 1H/13C NMR : To confirm tert-butyl group positions (δ ~1.3 ppm for -C(CH3)3) and aromatic proton splitting patterns influenced by the nitro and chloro substituents .
  • FTIR : To identify characteristic peaks for -OH (phenolic, ~3300 cm⁻¹), -NO2 (asymmetric stretch ~1520 cm⁻¹), and -N=N- (stretch ~1400–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, especially for nitro and chloro substituents .

Advanced Question: How can experimental design address contradictory data in thermal decomposition studies of this compound?

Answer:
Contradictions in thermogravimetric (TGA) or differential scanning calorimetry (DSC) data may arise from varying experimental conditions (e.g., heating rate, atmosphere). To resolve this:

  • Use isoconversional methods (e.g., Kissinger-Akahira-Sunose) to model activation energy variability across decomposition stages .
  • Pair TGA with evolved gas analysis (EGA) via mass spectrometry or FTIR to identify volatile byproducts (e.g., NOx from nitro group decomposition) .
  • Compare experimental data with computational thermochemistry (e.g., bond dissociation energies for azo linkages) to validate decomposition pathways .

Basic Question: What synthetic routes are effective for introducing the 4-chloro-2-nitrophenylazo group to the phenolic core?

Answer:
The azo group is typically introduced via diazotization and coupling :

Diazotization : Treat 4-chloro-2-nitroaniline with NaNO2/HCl at 0–5°C to form the diazonium salt .

Coupling : React the diazonium salt with the phenolic core (2-hydroxy-4,6-di-tert-butylphenol) under alkaline conditions (pH 8–10) to promote electrophilic aromatic substitution at the ortho position relative to the hydroxyl group .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, followed by recrystallization in ethanol .

Advanced Question: How can response surface methodology (RSM) optimize biodegradation conditions for this compound in environmental studies?

Answer:
RSM is critical for modeling interactions between variables (e.g., pH, temperature, microbial strain). Example workflow:

  • Central Composite Design (CCD) : Test 3 factors (e.g., pH 5–9, 25–35°C, agitation 100–200 rpm) in a 2³ factorial design with center points .
  • Polynomial Regression : Fit experimental degradation rates to a second-order model (e.g., Y=β0+β1X1+β2X2+β12X1X2+β11X12Y = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_{12}X_1X_2 + \beta_{11}X_1^2) to identify significant effects .
  • Validation : Confirm optimal conditions (e.g., pH 7.5, 30°C, 140 rpm) via triplicate experiments and compare with predicted values (R² > 0.98) .

Advanced Question: What computational approaches predict the compound’s electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and charge distribution on the azo group .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polarity effects on tert-butyl steric hindrance) to predict solubility trends .
  • QSPR Models : Corrate substituent parameters (Hammett σ, π-hydrophobicity) with experimental logP or pKa values .

Basic Question: What challenges arise in solubility and purification due to the tert-butyl substituents?

Answer:
The bulky tert-butyl groups reduce solubility in polar solvents. Mitigation strategies include:

  • Solvent Screening : Use mixed solvents (e.g., dichloromethane/methanol) to enhance dissolution .
  • Chromatography : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
  • Crystallization : Optimize cooling rates in tert-butyl-rich solvents (e.g., tert-butyl methyl ether) to improve crystal yield .

Advanced Question: How do substituent electronic effects (e.g., -NO2, -Cl) influence the compound’s photostability?

Answer:

  • Nitro Groups : Act as electron-withdrawing groups, increasing π-system conjugation and UV absorption but accelerating photodegradation via radical formation .
  • Chloro Substituents : Moderate resonance effects stabilize the azo linkage but may participate in photolytic C-Cl bond cleavage .
  • Experimental Validation : Conduct controlled UV irradiation studies (λ = 300–400 nm) with HPLC monitoring to compare degradation rates against analogues lacking -NO2/-Cl .

Basic Question: What protocols ensure stability during storage and handling?

Answer:

  • Storage : Protect from light (azo groups are photosensitive) in amber glass vials at -20°C under inert gas (N2/Ar) .
  • pH Stability : Avoid strongly acidic/basic conditions (pH 6–8) to prevent azo bond hydrolysis .
  • Thermal Limits : Store below 25°C to prevent thermal decomposition (TGA onset ~150°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-
Reactant of Route 2
Reactant of Route 2
Phenol, 2-[(4-chloro-2-nitrophenyl)azo]-4,6-bis(1,1-dimethylethyl)-

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